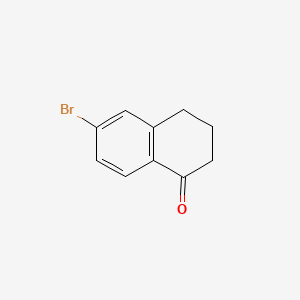

6-Bromo-1-tetralone

描述

Significance of the Dihydronaphthalen-1(2H)-one Scaffold in Synthetic Organic Chemistry

The dihydronaphthalen-1(2H)-one framework, commonly referred to as the α-tetralone scaffold, is a prominent structural motif in synthetic organic chemistry due to its versatility as a building block for more complex molecules. nih.gov Tetralones are considered important intermediates in the synthesis of a wide array of compounds, including those with significant pharmacological activities. nih.govtandfonline.com

The structural and therapeutic diversity of molecules derived from the tetralone scaffold has drawn considerable attention from medicinal chemists. nih.gov For instance, this scaffold is a crucial component in the synthesis of various serotonin (B10506) inhibitor compounds with antidepressant activity, such as sertraline. nih.gov Furthermore, tetralone derivatives are instrumental in the preparation of agomelatine, another antidepressant. nih.gov Research has also demonstrated the utility of the dihydronaphthalenone molecular scaffold in developing small-molecule inhibitors of tubulin polymerization, which are investigated as potential anticancer agents. nih.gov The adaptability of the tetralone structure allows for the generation of diverse functionalities, making it a valuable precursor in the development of novel therapeutic agents. tandfonline.com

Contextualization of Halogenated Tetralone Derivatives in Chemical Research

The introduction of halogen atoms, such as bromine, onto the tetralone scaffold significantly influences the compound's chemical reactivity and biological activity. Halogenated derivatives are a subject of interest in various research fields, particularly in medicinal chemistry and drug design. smolecule.com The presence and position of a halogen can enhance a molecule's binding affinity to biological targets, such as enzymes. smolecule.com

Structure-activity relationship (SAR) studies on α-tetralone derivatives have revealed that halogen substituents can greatly enhance inhibitory potency against certain enzymes. nih.gov For example, research on monoamine oxidase (MAO) inhibitors has shown that alkyl and halogen substituents on the benzyloxy ring of tetralone derivatives boost their inhibitory effects on MAO-B. nih.gov The specific placement of the halogen is often critical; substitution at the C6 position of the α-tetralone structure has been identified as a key requirement for both MAO-A and MAO-B inhibition. nih.gov This highlights the strategic importance of halogenation in modulating the pharmacological profiles of tetralone-based compounds.

Overview of Research Trajectories for 6-Bromo-3,4-dihydronaphthalen-1(2H)-one

6-bromo-3,4-dihydronaphthalen-1(2H)-one is primarily utilized as a versatile intermediate in the synthesis of a variety of organic compounds. Its chemical structure, featuring a reactive ketone group and a bromine-substituted aromatic ring, allows it to participate in further chemical transformations such as nucleophilic substitution and oxidation reactions.

The primary research trajectory for this compound is its application as a starting material for creating more complex molecules with specific functions. These target molecules include potential pharmaceutical intermediates, fluorescent dyes, and pesticides. The bromine atom at the 6-position is particularly significant as it provides a reactive site for introducing new functional groups through various cross-coupling reactions, a common strategy in modern synthetic chemistry.

Given the findings that substitution at the C6 position of the tetralone core is crucial for the biological activity of certain derivatives, 6-bromo-3,4-dihydronaphthalen-1(2H)-one represents a strategically important precursor. nih.gov It serves as a foundational element for synthesizing libraries of C6-substituted tetralones for screening in drug discovery programs, such as those aimed at developing novel monoamine oxidase inhibitors for potential use in therapies for depression or Parkinson's disease. nih.gov

Structure

3D Structure

属性

IUPAC Name |

6-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDHOOBPMBLALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435687 | |

| Record name | 6-Bromotetral-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66361-67-9 | |

| Record name | 6-Bromotetral-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 3,4 Dihydronaphthalen 1 2h One

Conventional Synthetic Approaches

Conventional methods for the synthesis of 6-bromo-α-tetralone typically involve the direct bromination of the parent α-tetralone or the transformation of a pre-functionalized precursor.

Electrophilic Aromatic Bromination of Tetralones

The direct bromination of 3,4-dihydronaphthalen-1(2H)-one (α-tetralone) is a common approach based on the principles of electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org In this reaction, the aromatic ring of the tetralone acts as a nucleophile, attacking an electrophilic bromine species. The reaction typically employs molecular bromine (Br₂) as the brominating agent, often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to increase the electrophilicity of the bromine. libretexts.org

The carbonyl group of the tetralone is a deactivating group, directing incoming electrophiles to the meta position (positions 5 and 7). However, the fused aliphatic ring can influence the regiochemical outcome. The reaction conditions, including solvent and temperature, must be carefully controlled to favor substitution on the aromatic ring over α-bromination at the position adjacent to the carbonyl group.

Table 1: Electrophilic Aromatic Bromination of α-Tetralone

| Reagents | Catalyst | Solvent | Conditions | Key Outcome |

| α-Tetralone, Br₂ | FeBr₃ | Dichloromethane | Room Temperature | Formation of a mixture of brominated isomers, including 6-bromo-3,4-dihydronaphthalen-1(2H)-one. |

Bromination through N-Bromosuccinimide (NBS) Mediated Reactions

N-Bromosuccinimide (NBS) is a versatile reagent used for various bromination reactions. wikipedia.orgmasterorganicchemistry.com It can serve as a source of electrophilic bromine for aromatic substitution, particularly for activated aromatic rings. nih.govmdpi.com For α-tetralone, using NBS can offer a milder alternative to molecular bromine. The reaction can proceed via an electrophilic substitution pathway, especially in polar solvents. nih.gov

However, NBS is also widely known as a reagent for radical bromination at allylic and benzylic positions. wikipedia.orgmasterorganicchemistry.com The benzylic position (C4) of the tetralone ring is susceptible to radical attack. Therefore, reaction conditions must be carefully selected to favor electrophilic aromatic substitution over competing radical pathways. The absence of radical initiators (like AIBN or peroxides) and the use of polar solvents typically promote the desired electrophilic pathway. nih.gov

Table 2: NBS-Mediated Bromination of α-Tetralone

| Reagents | Solvent | Conditions | Key Outcome |

| α-Tetralone, NBS | Acetonitrile (B52724) | 0 °C to Room Temperature | Preferential electrophilic aromatic bromination to yield 6-bromo-3,4-dihydronaphthalen-1(2H)-one, minimizing benzylic bromination. mdpi.com |

Conversion from Substituted Anilines via Diazotization-Halogenation Sequences

A more complex but highly regioselective method involves the Sandmeyer reaction. wikipedia.orglscollege.ac.inbyjus.com This multi-step sequence begins with a precursor molecule, 6-amino-3,4-dihydronaphthalen-1(2H)-one. The primary aromatic amine group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures.

The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. lscollege.ac.in This facilitates the replacement of the diazonium group with a bromine atom, yielding the target 6-bromo-3,4-dihydronaphthalen-1(2H)-one with high specificity. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring with precise positional control. wikipedia.orgnih.govnumberanalytics.com

Table 3: Sandmeyer Reaction for 6-Bromo-α-tetralone Synthesis

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

| 1. Diazotization | 6-Amino-α-tetralone | NaNO₂, HBr, H₂O | 0-5 °C | 6-Diazonium-α-tetralone salt |

| 2. Halogenation | 6-Diazonium-α-tetralone salt | CuBr | Heated | 6-Bromo-3,4-dihydronaphthalen-1(2H)-one |

Advanced and Regioselective Synthesis Strategies

Advanced synthetic strategies often focus on achieving higher yields and better regioselectivity, sometimes by building the tetralone ring system from a pre-brominated precursor.

Bromination of Precursor Naphthalene (B1677914) Derivatives

An alternative regioselective approach involves starting with a naphthalene derivative that is already brominated in the desired position. researchgate.netnih.gov For instance, one could begin with a substituted bromonaphthalene and construct the tetralone ring through reactions like Friedel-Crafts acylation followed by reduction.

A plausible route starts with bromonaphthalene, which undergoes Friedel-Crafts acylation with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces a keto-acid side chain. Subsequent reduction steps, such as a Clemmensen or Wolff-Kishner reduction, can reduce the ketone and the aromatic ring, followed by an intramolecular cyclization to form the 6-bromo-α-tetralone. This method ensures the bromine is located at the correct position from the outset.

Utilization of Phosphorus Trihalides in Tetralone Bromination

Phosphorus trihalides, such as phosphorus tribromide (PBr₃), are primarily known for converting alcohols to alkyl bromides. wikipedia.orgwikipedia.org However, they can also participate in other types of bromination reactions. While not a standard method for the direct aromatic bromination of tetralone itself, PBr₃ can be employed in related transformations. For example, it can be used to convert a hydroxylated tetralone precursor, such as 6-hydroxy-α-tetralone, into the desired 6-bromo-α-tetralone. The reaction involves the conversion of the phenolic hydroxyl group into a better leaving group, which is then displaced by bromide.

Furthermore, phosphorus bromides like PBr₅ and POBr₃ are used to substitute hydroxyl groups on aromatic rings with bromine atoms, often requiring heat. manac-inc.co.jpmanac-inc.co.jp These reagents are generally more reactive than PBr₃ for such transformations. manac-inc.co.jp

Green Chemistry Principles and Sustainable Routes in the Synthesis of Brominated Dihydronaphthalenones

The synthesis of 6-bromo-3,4-dihydronaphthalen-1(2H)-one and related brominated dihydronaphthalenones has traditionally involved methods that are effective but may not align with the modern principles of green chemistry. The pursuit of sustainability in chemical synthesis has prompted researchers to explore more environmentally benign methodologies that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. This section delves into the application of green chemistry principles and sustainable routes for the synthesis of these important chemical intermediates.

A primary focus of green chemistry in this context is the replacement of hazardous reagents. Traditionally, elemental bromine (Br₂) has been a common brominating agent. However, it is highly toxic, corrosive, and generates hydrogen bromide (HBr) as a byproduct, leading to issues with atom economy and waste management. A widely adopted greener alternative is N-bromosuccinimide (NBS). wikipedia.org NBS is a solid, making it easier and safer to handle than liquid bromine, and its use can often be more selective. wikipedia.org

The choice of solvent is another critical aspect of green synthesis. Many traditional bromination reactions are carried out in chlorinated solvents, which are often toxic and environmentally persistent. The development of reactions in greener solvents, or even solvent-free conditions, is a key objective. Research has shown that solvents like acetonitrile can be effective for bromination reactions using NBS. For instance, the synthesis of the closely related 6-bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one from 6-methoxy-1-tetralone (B92454) has been achieved in high yield using NBS in acetonitrile at room temperature.

Catalysis plays a pivotal role in developing sustainable synthetic methods. The use of catalysts can enable reactions to proceed under milder conditions, reduce the amount of reagents required, and improve selectivity, thereby minimizing waste. For the bromination of aralkyl ketones, catalysts such as potassium dihydrogen phosphate (B84403) (KH₂PO₄) have been used in conjunction with NBS in ethanol, an environmentally friendly solvent. acgpubs.org This method offers the advantages of being regioselective, having a short reaction time, and using a recyclable catalyst. acgpubs.org

Furthermore, innovative approaches such as aerobic bromination are gaining traction. A transition-metal-free aerobic bromination method promoted by a catalytic amount of an ionic liquid has been developed for various aromatic compounds and ketones. nih.gov This system can use aqueous hydrobromic acid (HBr) or a combination of sodium bromide (NaBr) and acetic acid as the bromine source, with oxygen from the air serving as the oxidant. nih.gov This process is highly efficient and has a broad substrate scope. nih.gov The ionic liquid can also be recycled, adding to the sustainability of the process. nih.gov

The following table summarizes various synthetic approaches for the bromination of α-tetralone and its derivatives, highlighting key green chemistry aspects.

| Brominating System | Substrate | Solvent | Catalyst/Promoter | Key Green Aspects | Yield (%) |

|---|---|---|---|---|---|

| NBS | 6-Methoxy-1-tetralone | Acetonitrile | None | Replacement of Br₂, high regioselectivity. | 96 |

| NBS/KH₂PO₄ | Aralkyl Ketones | Ethanol | KH₂PO₄ | Eco-friendly solvent, recyclable catalyst, short reaction time. acgpubs.org | High yields reported for various ketones. acgpubs.org |

| O₂/HBr or NaBr/AcOH | Ketones | Ionic Liquid (catalytic) | [C₄Py]NO₃ | Aerobic oxidation, recyclable catalyst, high atom economy. nih.gov | Excellent yields reported for various ketones. nih.gov |

Chemical Reactivity and Transformational Pathways of 6 Bromo 3,4 Dihydronaphthalen 1 2h One

Reactivity of the Aromatic Bromine Moiety

The bromine substituent on the aromatic ring is a key handle for introducing molecular diversity. It readily participates in various substitution and coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

While electrophilic aromatic substitution is more common for benzene (B151609) derivatives, nucleophilic aromatic substitution (SNAr) can occur on aryl halides bearing electron-withdrawing groups. libretexts.org The carbonyl group of the tetralone system acts as a moderate electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. For SNAr to proceed efficiently, the electron-withdrawing substituent must be positioned ortho or para to the leaving group (the bromide) to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgnih.gov In the case of 6-bromo-3,4-dihydronaphthalen-1(2H)-one, the carbonyl group is in the meta-position relative to the bromine, which does not provide this resonance stabilization. libretexts.org Consequently, classical SNAr reactions are generally not favored for this specific isomer under standard conditions. More forcing conditions or alternative catalytic pathways are typically required to achieve substitution at this position.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds and are highly effective for aryl bromides. nih.gov These reactions provide reliable pathways to functionalize the 6-position of the dihydronaphthalenone core.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org It is widely used due to the stability and low toxicity of the boron reagents. nih.govorganic-chemistry.org The reaction of 6-bromo-3,4-dihydronaphthalen-1(2H)-one with various boronic acids can generate a wide array of biaryl and related structures.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base, forming a new, substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for C-C bond formation and allows for the introduction of vinyl groups at the 6-position of the tetralone ring. nih.govlibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is highly efficient for synthesizing arylalkynes, which are valuable precursors for many complex molecules. wikipedia.org

Below is a table summarizing typical conditions for these reactions with 6-bromo-3,4-dihydronaphthalen-1(2H)-one.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene | 6-Aryl/Vinyl-dihydronaphthalenone |

| Heck | Alkene (e.g., Styrene (B11656), Acrylate) | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 6-Alkenyl-dihydronaphthalenone |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | 6-Alkynyl-dihydronaphthalenone |

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org Treating 6-bromo-3,4-dihydronaphthalen-1(2H)-one with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium or t-butyllithium at low temperatures, results in the exchange of the bromine atom for a lithium atom. wikipedia.orgtcnj.edu This process generates a highly reactive aryllithium intermediate.

This lithiated species is a potent nucleophile and can react with a wide variety of electrophiles (E+), such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups at the 6-position. tcnj.edu The reaction is typically very fast and must be carried out at low temperatures (e.g., -78 °C) to prevent side reactions. tcnj.eduias.ac.in

Transformations of the Carbonyl Functional Group

The ketone functionality in the 6-bromo-3,4-dihydronaphthalen-1(2H)-one is a versatile site for various chemical modifications, including reduction and condensation reactions.

The carbonyl group can be readily reduced to a hydroxyl group, yielding 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation can be achieved using a variety of reducing agents. For a straightforward reduction to the alcohol, common reagents include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether. More aggressive reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can be employed to completely remove the carbonyl oxygen, leading to the formation of 6-bromo-1,2,3,4-tetrahydronaphthalene.

The α-hydrogens adjacent to the carbonyl group are acidic, allowing the ketone to act as a nucleophile in various condensation reactions.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between a ketone possessing α-hydrogens and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org 6-Bromo-3,4-dihydronaphthalen-1(2H)-one can react with various benzaldehyde (B42025) derivatives in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to form α,β-unsaturated ketones, often referred to as chalcone (B49325) analogues. nih.gov These products contain an extended conjugation system.

Wittig and Wittig-Horner Reactions: The Wittig reaction provides a reliable method for converting ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate that subsequently fragments to yield an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com A popular variation is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion. organic-chemistry.orgnih.gov The HWE reaction often provides better yields and favors the formation of the (E)-alkene. organic-chemistry.orgresearchgate.net These reactions applied to 6-bromo-3,4-dihydronaphthalen-1(2H)-one result in the formation of an exocyclic double bond at the 1-position.

The table below illustrates potential products from condensation reactions.

| Reaction | Reagent | Typical Conditions | Product Structure |

| Claisen-Schmidt | Aromatic Aldehyde (Ar-CHO) | NaOH or KOH, Ethanol | 2-(Arylmethylene)-6-bromo-3,4-dihydronaphthalen-1(2H)-one |

| Wittig | Phosphonium Ylide (Ph₃P=CHR) | Strong base (e.g., n-BuLi), THF | 1-(Alkylidene)-6-bromo-1,2,3,4-tetrahydronaphthalene |

| Wittig-Horner | Phosphonate Carbanion | NaH, NaOMe | 1-(Alkylidene)-6-bromo-1,2,3,4-tetrahydronaphthalene |

Electrophilic Alkynylation of the Ketone

The introduction of an alkynyl group at the α-position to a carbonyl is a significant transformation in organic synthesis, providing precursors for various complex molecules. For 6-bromo-3,4-dihydronaphthalen-1(2H)-one, this can be achieved through electrophilic alkynylation. This modern approach circumvents the often harsh conditions required for the nucleophilic addition of acetylides to α-halo ketones. The general strategy involves the conversion of the ketone into its corresponding enolate, which then acts as a nucleophile, attacking an electrophilic alkynylating agent. epfl.ch

Hypervalent iodine reagents, such as ethynylbenziodoxol(on)es (EBX reagents), have emerged as highly effective and mild electrophilic alkyne synthons. rsc.orgnih.govnih.gov The reaction proceeds by first treating the ketone with a base, such as potassium tert-butoxide (t-BuOK), to generate the enolate. This enolate then attacks the electrophilic acetylene (B1199291) unit of the hypervalent iodine reagent, resulting in the formation of the α-alkynylated ketone. rsc.orgresearchgate.net

While this specific reaction has not been documented for 6-bromo-3,4-dihydronaphthalen-1(2H)-one, the generality of the method for a wide range of ketones suggests its applicability. rsc.org The expected product would be 6-bromo-2-alkynyl-3,4-dihydronaphthalen-1(2H)-one.

Table 1: General Conditions for Electrophilic α-Alkynylation of Ketones This table is based on general methodologies and represents a plausible pathway for the title compound.

| Reagents | Base | Solvent | Outcome |

| 1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TMS-EBX), TBAF | t-BuOK | THF | Formation of the corresponding α-((trimethylsilyl)ethynyl)ketone |

| Ethynylbenziodoxol(on)e (EBX) Reagents | Various bases | Various solvents | Transfer of an alkyne group to the α-position of the ketone |

Modifications of the Saturated Ring System

The saturated ring of 6-bromo-3,4-dihydronaphthalen-1(2H)-one can be readily functionalized at the C2 position, which is α to the carbonyl group. Direct bromination under acidic or neutral conditions introduces a second bromine atom, yielding 2,6-dibromo-3,4-dihydronaphthalen-1(2H)-one. A common procedure involves treating the parent tetralone with an equimolar amount of bromine (Br₂) in a solvent like diethyl ether or carbon disulfide. google.com This reaction proceeds via an enol or enolate intermediate and provides a key building block for subsequent transformations.

The resulting α-bromo ketone is a versatile intermediate. One of the classic transformations it can undergo is the Favorskii rearrangement. wikipedia.orgadichemistry.com This reaction occurs when an α-halo ketone with an abstractable α'-proton is treated with a base, typically an alkoxide. The reaction of 2,6-dibromo-3,4-dihydronaphthalen-1(2H)-one with a base like sodium methoxide (B1231860) (NaOMe) would be expected to induce a ring contraction. wikipedia.org The mechanism involves the formation of a strained cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic attack of the methoxide. wikipedia.orgyoutube.com This process ultimately yields an indane derivative, transforming the original six-membered saturated ring into a five-membered ring. adichemistry.com

Table 2: Representative Favorskii Rearrangement of an α-Bromo Tetralone

| Starting Material | Base/Nucleophile | Product Type |

| 2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one | Sodium methoxide (NaOMe) | 5-Bromoindane-1-carboxylic acid methyl ester |

| 2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one | Sodium hydroxide (NaOH) | 5-Bromoindane-1-carboxylic acid |

| 2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one | Amine (R₂NH) | 5-Bromoindane-1-carboxamide |

Dearomatization Reactions

Dearomatization reactions transform flat, aromatic systems into three-dimensional cyclic structures, providing rapid access to molecular complexity. The Birch reduction is a canonical example of such a transformation, utilizing an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source.

Applying Birch reduction conditions to 6-bromo-3,4-dihydronaphthalen-1(2H)-one would lead to the partial reduction of the aromatic ring to a non-conjugated diene. The regiochemical outcome is dictated by the electronic properties of the substituents. The bromo substituent and the fused alkyl ring influence the positions of the remaining double bonds. However, a significant competing reaction under these conditions is the reduction of the ketone carbonyl group to a secondary alcohol. Furthermore, the carbon-bromine bond may also undergo reductive cleavage. Therefore, the reaction is expected to produce a complex mixture of partially or fully reduced and dehalogenated products, necessitating careful control of reaction conditions to achieve a desired outcome.

Annulation and Cyclization Reactions Utilizing the Dihydronaphthalenone Core

The enolate of 6-bromo-3,4-dihydronaphthalen-1(2H)-one can act as a nucleophile in annulation reactions, which build a new ring onto the existing core. A notable example is the [3+3] annulation with trans-β-nitro styrene derived Morita–Baylis–Hillman (MBH) acetates.

In a study of this transformation, 6-bromo-3,4-dihydronaphthalen-1(2H)-one was treated with a primary MBH acetate (B1210297) in the presence of a base. The reaction proceeds through a cascade Michael/oxa-Michael pathway. The enolate of the tetralone first adds to the MBH acetate in a Michael-type fashion, followed by an intramolecular cyclization to form a six-membered tetrahydrochromene ring fused to the original structure. This reaction was found to be highly diastereoselective.

Table 3: [3+3] Annulation of 6-Bromo-3,4-dihydronaphthalen-1(2H)-one Data sourced from a study on the synthesis of tetrahydrochromenes.

| Reactant 1 | Reactant 2 | Product | Yield | Diastereomeric Ratio (dr) |

| 6-Bromo-3,4-dihydronaphthalen-1(2H)-one | Primary MBH Acetate | Fused Tetrahydrochromene Derivative | 68% | 99:1 |

This specific example underscores the utility of the 6-bromo-dihydronaphthalenone core as a foundational element for constructing intricate polycyclic systems through controlled annulation strategies.

Spectroscopic and Advanced Structural Characterization of 6 Bromo 3,4 Dihydronaphthalen 1 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-bromo-3,4-dihydronaphthalen-1(2H)-one is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show signals for the three protons on the substituted benzene (B151609) ring. The proton at position 5 (H-5), being ortho to the bromine atom, and the proton at position 7 (H-7), also ortho to the bromine, would likely appear as doublets, while the proton at position 8 (H-8), adjacent to the carbonyl group, would also be a doublet. The aliphatic region would contain three signals corresponding to the methylene (B1212753) groups at positions 2, 3, and 4. The protons at C-2, being adjacent to the carbonyl group, would appear as a triplet. The protons at C-4, adjacent to the aromatic ring, would also be a triplet, and the protons at C-3 would likely appear as a multiplet, being coupled to the protons at both C-2 and C-4.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms. For 6-bromo-3,4-dihydronaphthalen-1(2H)-one, a total of 10 distinct carbon signals are expected, as there is no molecular symmetry. These would include the carbonyl carbon, which is significantly downfield, six aromatic carbons (four CH and two quaternary), and three aliphatic carbons corresponding to the methylene groups. The carbon atom attached to the bromine (C-6) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| C1 (C=O) | - | ~197 |

| C2 (-CH₂-) | ~2.6 | ~39 |

| C3 (-CH₂-) | ~2.1 | ~23 |

| C4 (-CH₂-) | ~3.0 | ~29 |

| C4a | - | ~143 |

| C5 | ~7.6 (d) | ~129 |

| C6 | - | ~120 |

| C7 | ~7.4 (dd) | ~131 |

| C8 | ~8.0 (d) | ~128 |

| C8a | - | ~132 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-bromo-3,4-dihydronaphthalen-1(2H)-one is dominated by a strong absorption band characteristic of the carbonyl (C=O) group of the ketone. Aromatic C-H stretching vibrations and C=C stretching vibrations from the benzene ring are also prominent. The aliphatic C-H bonds of the methylene groups will also show characteristic stretching and bending vibrations. The C-Br stretch is typically found in the fingerprint region and can be difficult to assign definitively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C=O (Ketone) | Stretching | 1700-1680 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-Br | Stretching | 600-500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns. The molecular formula of 6-bromo-3,4-dihydronaphthalen-1(2H)-one is C₁₀H₉BrO, with a monoisotopic mass of approximately 223.98 Da. nih.gov A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic M+2 peak. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 1:1.

The fragmentation of 6-bromo-3,4-dihydronaphthalen-1(2H)-one under electron ionization would likely proceed through several pathways, including alpha-cleavage and McLafferty rearrangement, which are common for ketones. The loss of the bromine atom or small molecules like CO and ethene from the molecular ion would lead to the formation of various fragment ions.

| m/z (predicted) | Ion/Fragment | Notes |

|---|---|---|

| 224/226 | [C₁₀H₉BrO]⁺ | Molecular ion peaks (M⁺, M+2⁺) |

| 196/198 | [M - CO]⁺ | Loss of carbon monoxide |

| 145 | [M - Br]⁺ | Loss of bromine radical |

| 117 | [M - Br - CO]⁺ | Loss of bromine and carbon monoxide |

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. As of now, the crystal structure of 6-bromo-3,4-dihydronaphthalen-1(2H)-one has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. If a suitable single crystal were to be grown and analyzed, X-ray diffraction would confirm the connectivity established by NMR and provide detailed insight into the planarity of the aromatic ring and the conformation of the partially saturated ring. While crystal structures of some complex derivatives containing a bromo-dihydronaphthalene moiety have been published, the structure of the parent compound itself remains undetermined by this method. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination (for derived compounds)

While 6-bromo-3,4-dihydronaphthalen-1(2H)-one itself is not chiral, it is a common precursor for the synthesis of chiral derivatives, particularly through reactions at the C-2 position. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating the enantiomers of these chiral derivatives and determining their enantiomeric excess (ee). The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The enantiomeric resolution of various tetralone derivatives has been successfully achieved using different types of CSPs. nih.govnih.gov Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used. chrom-china.com Additionally, macrocyclic glycopeptide antibiotic CSPs (e.g., Chirobiotic T, R, and V) have also proven effective for the separation of tetralone derivatives. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Application |

|---|---|---|

| Cellulose-based (e.g., Chiralpak IC) | n-Hexane/Isopropanol mixtures | Separation of α-aryl tetralone derivatives. chrom-china.com |

| Macrocyclic Antibiotics (e.g., Chirobiotic R, T, V) | Hexane/Ethanol/Triethylamine | Resolution of 2-(4-pyridylalkyl)-1-tetralone derivatives. nih.gov |

| Carboxymethyl-β-cyclodextrin (as mobile phase additive) | Methanol/Phosphate (B84403) Buffer | Enantioseparation on a standard C18 column. nih.gov |

Computational and Theoretical Studies on 6 Bromo 3,4 Dihydronaphthalen 1 2h One

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state electronic structure and optimized geometry of molecules. For 6-bromo-3,4-dihydronaphthalen-1(2H)-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional conformation.

The optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting geometry would reveal a non-planar structure, with the saturated six-membered ring adopting a half-chair conformation to alleviate steric strain. The aromatic portion of the molecule, including the bromine atom and the fused benzene (B151609) ring, would remain largely planar. The bromine atom, being an electron-withdrawing group, and the carbonyl group both influence the electronic distribution across the aromatic system. This influence is reflected in the calculated bond lengths, where C-C bonds within the aromatic ring may exhibit slight variations from the typical 1.39 Å of benzene, and the C=O bond would show characteristic double-bond length.

Table 1: Predicted Geometrical Parameters for 6-Bromo-3,4-dihydronaphthalen-1(2H)-one from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| C-Br | 1.91 Å | |

| C-C (aromatic) | 1.38 - 1.40 Å | |

| C-C (aliphatic) | 1.52 - 1.54 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C=O | ~121° |

Note: The values in this table are representative and based on DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

For 6-bromo-3,4-dihydronaphthalen-1(2H)-one, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the bromine atom's lone pairs. The LUMO is anticipated to be centered on the electron-deficient carbonyl group and the adjacent carbon atoms of the aromatic ring, specifically the π* antibonding orbital of the C=O bond. This distribution indicates that the molecule would likely act as a nucleophile at the aromatic ring in reactions with strong electrophiles and as an electrophile at the carbonyl carbon in reactions with nucleophiles.

Table 2: Predicted Frontier Molecular Orbital Energies for 6-Bromo-3,4-dihydronaphthalen-1(2H)-one

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Localized on the aromatic ring and Br atom |

| LUMO | -1.8 eV | Localized on the C=O group and adjacent ring carbons |

Note: The energy values are illustrative and typical for similar aromatic ketones.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds, lone pairs, etc.). numberanalytics.com This method quantifies intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions is evaluated using second-order perturbation theory, yielding stabilization energies (E(2)).

Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O | π*(C_ar-C_ar) | ~5.2 | n → π* hyperconjugation |

| LP(3) Br | π*(C_ar-C_ar) | ~3.8 | n → π* hyperconjugation |

Note: LP denotes a lone pair. C_ar and C_ali refer to aromatic and aliphatic carbons, respectively. E(2) values are representative examples.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent neutral or weakly interacting regions.

For 6-bromo-3,4-dihydronaphthalen-1(2H)-one, the MEP surface would show a deep red region localized around the carbonyl oxygen atom due to its high electronegativity and lone pair electrons. This is the primary site for electrophilic attack (e.g., protonation). researchgate.net A distinct blue region would be found around the carbonyl carbon, indicating its electrophilic character and susceptibility to nucleophilic addition. The hydrogen atoms of the aliphatic ring would also exhibit a slightly positive potential. The aromatic ring would display a mixed potential, with the region ortho and para to the electron-donating effect of the bromine's lone pairs being slightly more negative (more nucleophilic) than the positions meta to it.

Theoretical Vibrational Spectroscopy and Spectroscopic Data Comparison

Theoretical vibrational spectroscopy involves calculating the frequencies and intensities of a molecule's vibrational modes using methods like DFT. These calculated spectra (Infrared and Raman) can be used to interpret and assign experimental spectroscopic data. kfupm.edu.sa By analyzing the normal modes, one can attribute specific peaks in an experimental spectrum to particular bond stretches, bends, or torsions within the molecule.

For 6-bromo-3,4-dihydronaphthalen-1(2H)-one, the calculated IR spectrum would be dominated by a very strong absorption band corresponding to the C=O stretching vibration, typically predicted in the 1680-1700 cm⁻¹ range. The C-Br stretching vibration would appear at a much lower frequency, usually in the 500-600 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions of ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹, respectively. Aliphatic C-H stretching modes from the -CH₂- groups would be found just below 3000 cm⁻¹. Comparing these theoretical frequencies with an experimental spectrum allows for a detailed and confident assignment of the molecule's vibrational signatures.

Table 4: Predicted Major Vibrational Frequencies and Their Assignments

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3080 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1690 | Strong | C=O stretch |

| ~1590 | Medium | Aromatic C=C stretch |

| ~1450 | Medium | CH₂ scissoring |

Note: Frequencies are illustrative and based on DFT calculations for similar functional groups.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are local reactivity descriptors derived from conceptual DFT that help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.com The function f(r) quantifies the change in electron density at a specific point r when the total number of electrons in the system changes. Condensed Fukui functions simplify this by assigning a value to each atom in the molecule.

f+ : Indicates the propensity of a site for nucleophilic attack (where an electron is added).

f- : Indicates the propensity of a site for electrophilic attack (where an electron is removed).

f⁰ : Indicates the propensity of a site for radical attack.

For 6-bromo-3,4-dihydronaphthalen-1(2H)-one, the condensed Fukui function analysis would predict that the carbonyl carbon atom has the highest f+ value, confirming it as the primary site for nucleophilic attack. faccts.de The highest f- values would likely be distributed among the oxygen atom and the carbons of the aromatic ring, identifying them as the most probable sites for electrophilic attack. The radical attack descriptor, f⁰, would likely show high values on both the carbonyl carbon and certain positions on the aromatic ring, suggesting these as potential sites for radical reactions. These descriptors provide a more nuanced and quantitative picture of reactivity than MEP analysis alone.

Table 5: Predicted Condensed Fukui Function Values for Selected Atoms

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

|---|---|---|

| Carbonyl Carbon (C=O) | 0.25 | 0.05 |

| Carbonyl Oxygen (C=O) | 0.08 | 0.18 |

| Bromine (Br) | 0.04 | 0.12 |

Note: Values are hypothetical and normalized. The highest value in each column is bolded to indicate the most reactive site for that type of attack.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-bromo-3,4-dihydronaphthalen-1(2H)-one |

Strategic Applications of 6 Bromo 3,4 Dihydronaphthalen 1 2h One As a Chemical Building Block

Precursor in the Synthesis of Complex Polycyclic Aromatic Compounds

The structure of 6-bromo-3,4-dihydronaphthalen-1(2H)-one is well-suited for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). researchgate.net The bromine atom on the aromatic ring serves as a key functional handle for modern cross-coupling reactions, which are fundamental to the construction of larger aromatic systems.

Detailed research findings indicate that bromo-functionalized aromatic compounds are excellent substrates for palladium-catalyzed reactions such as Suzuki, Negishi, and Heck couplings. ed.ac.uk In a typical synthetic strategy, 6-bromo-3,4-dihydronaphthalen-1(2H)-one can be coupled with various boronic acids or organozinc reagents to form a new carbon-carbon bond, effectively fusing another aromatic or aliphatic ring system onto the naphthalene (B1677914) core.

Furthermore, the ketone group within the tetralone structure offers a secondary point for modification and ring formation. It can be used in annulation reactions, where additional rings are built onto the existing framework. For instance, a Friedel-Crafts reaction could be employed to close a new ring, or the ketone could be transformed into another functional group to facilitate different cyclization strategies. researchgate.net The combination of cross-coupling at the bromine site and subsequent cyclization reactions involving the ketone provides a powerful, multi-step approach to elaborate, non-planar, and extended polycyclic systems. nih.govuhmreactiondynamics.org Bromo-functionalized PAHs have been specifically used to create donor-acceptor materials, highlighting their role in the synthesis of functional organic materials. ed.ac.uk

Intermediate in the Development of Substituted Tetralone Derivatives

6-Bromo-3,4-dihydronaphthalen-1(2H)-one is a pivotal intermediate for creating a library of substituted tetralone derivatives. The reactivity of both the bromine atom and the tetralone core can be selectively exploited to introduce a wide array of functional groups.

The bromine atom can be replaced through various metal-catalyzed and nucleophilic substitution reactions. For example, palladium-catalyzed cyanation can convert the bromo group into a nitrile, or Buchwald-Hartwig amination can introduce primary or secondary amines. These transformations allow for significant diversification of the tetralone scaffold, leading to derivatives with altered electronic and steric properties.

The ketone group and the adjacent methylene (B1212753) positions also provide sites for chemical modification. The α-carbon can be functionalized through enolate chemistry to introduce alkyl, acyl, or other groups. The ketone itself can be reduced to an alcohol, converted to an amine via reductive amination, or used in Wittig-type reactions to form an exocyclic double bond. These reactions further expand the range of accessible tetralone derivatives.

| Transformation Target | Reaction Type | Potential Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| C6-Bromine | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |

| C6-Bromine | Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino |

| C6-Bromine | Cyanation | Zn(CN)₂, Pd catalyst | Cyano (-CN) |

| C1-Ketone | Reduction | NaBH₄ | Hydroxyl (-OH) |

| C1-Ketone | Reductive Amination | Amine, NaBH₃CN | Amino |

| C2-Methylene | α-Alkylation | LDA, Alkyl halide | Alkyl |

Role in the Construction of Heterocyclic Systems

The carbonyl group of 6-bromo-3,4-dihydronaphthalen-1(2H)-one is a key feature that enables its use in the construction of fused heterocyclic systems. By reacting the ketone with bifunctional reagents, new rings containing heteroatoms such as nitrogen, oxygen, or sulfur can be annulated onto the tetralone framework.

A common strategy involves the condensation of the ketone with hydrazine (B178648) derivatives. For instance, reaction with hydrazine hydrate (B1144303) can lead to the formation of a fused pyrazole (B372694) ring. Similarly, using substituted hydrazines allows for the synthesis of N-substituted pyrazolo-tetralone derivatives. Another well-established method is the reaction with hydroxylamine, which yields a fused isoxazole (B147169) ring system.

These synthetic routes are valuable for creating novel chemical entities with potential biological activity, as fused heterocyclic systems are common motifs in many pharmaceutical compounds. The specific reaction of bromo-keto compounds with reagents like cyanoacetylhydrazine to first form hydrazones, which are then cyclized, is a known pathway to 1,3,4-oxadiazine derivatives and other complex heterocycles. researchgate.net

| Bifunctional Reagent | Resulting Fused Heterocycle |

|---|---|

| Hydrazine (N₂H₄) | Pyrazolo[4,3-g]tetralin derivative |

| Hydroxylamine (NH₂OH) | Isoxazolo[4,3-g]tetralin derivative |

| Thiourea (SC(NH₂)₂) | Pyrimidino[5,4-g]tetralin derivative (Thio-analogue) |

| o-Phenylenediamine | Benzo[b]diazepino[6,7-g]tetralin derivative |

Utilization in Synthetic Routes towards Natural Product Analogues (e.g., Podophyllotoxin (B1678966) analogues)

The tetralone scaffold is a core structural component of the aryltetralin lignans, a class of natural products that includes the potent anticancer agent podophyllotoxin. nih.gov Consequently, substituted tetralones like 6-bromo-3,4-dihydronaphthalen-1(2H)-one are valuable starting materials for the synthesis of analogues of these natural products, aiming to improve their therapeutic properties or overcome drug resistance. nih.govchemrxiv.org

Research has demonstrated the synthesis of a series of podophyllotoxin analogues starting from substituted tetralones. researchgate.net The general approach involves an aldol (B89426) condensation between a substituted tetralone and an aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde), followed by subsequent cyclization and modification steps. The use of a 6-bromo-substituted tetralone allows for the introduction of bromine at a specific position in the final analogue, which can then be retained or used for further functionalization.

The following table details the synthesis of several brominated dihydronaphthalenone intermediates used in the creation of podophyllotoxin analogues, showcasing the yields achieved in these synthetic steps.

| Compound Name | Substituents | Yield (%) |

|---|---|---|

| 2-bromo-6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one | 6,7-di-OCH₃ | 75.18 |

| 2-bromo-6-hydroxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one | 6-OH | 70.18 |

| 2-bromo-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one | 6-CH₃ | 65.18 |

| 2-bromo-6-chloro-4-(3,4,5-trimethoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one | 6-Cl | 71.18 |

| 2-bromo-6-methoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one | 6-OCH₃ | 69.98 |

Beyond podophyllotoxin, related brominated tetralone isomers have been employed in the synthesis of analogues of other natural products, such as combretastatin (B1194345) A-4, which also exhibit significant anticancer activity. nih.gov

Design and Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The chemical versatility of 6-bromo-3,4-dihydronaphthalen-1(2H)-one makes it an important building block in the design and synthesis of advanced intermediates for the pharmaceutical and agrochemical sectors. Its utility stems from its role as a precursor to complex molecules with potential biological activity.

In pharmaceuticals, the tetralone core is a privileged scaffold found in numerous bioactive compounds. The ability to generate diverse libraries of substituted tetralones and fused heterocyclic systems from this single intermediate is highly valuable in drug discovery campaigns. The synthesis of podophyllotoxin analogues, which are investigated as antineoplastic agents, is a prime example of its application in medicinal chemistry. nih.gov Derivatives of related brominated tetralones have also been studied for their potential as enzyme inhibitors, for instance, against cytochrome P450 enzymes, which is crucial for assessing pharmacokinetic properties in drug design. smolecule.com

In the agrochemical field, novel molecular frameworks are constantly sought for the development of new pesticides and herbicides. The derivatives of 6-bromo-3,4-dihydronaphthalen-1(2H)-one provide access to such frameworks. The introduction of various functional groups and the construction of unique polycyclic and heterocyclic systems can lead to compounds with potent and selective activity against agricultural pests or weeds. smolecule.com

Emerging Research Avenues and Methodological Advancements in 6 Bromo 3,4 Dihydronaphthalen 1 2h One Chemistry

Development of Catalytic and Enantioselective Synthesis for Chiral Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. For derivatives of 6-bromo-3,4-dihydronaphthalen-1(2H)-one, the development of catalytic and enantioselective methods is a key research focus. While direct asymmetric catalysis on the 6-bromotetralone core is an area of active development, much of the current progress is seen in the asymmetric synthesis of the broader tetralone scaffold, which can be applied to this specific compound.

Recent advancements in asymmetric organocatalysis and transition-metal catalysis have provided powerful tools for the construction of chiral molecules. nih.govcsic.es For instance, chiral catalysts can be employed in reactions such as asymmetric hydrogenation, alkylation, and aldol (B89426) reactions to introduce stereocenters with high enantioselectivity. nih.govmdpi.com The application of these methods to 6-bromo-3,4-dihydronaphthalen-1(2H)-one would allow for the synthesis of a wide range of chiral derivatives, which could serve as valuable building blocks for complex molecules.

One promising approach is the use of chiral metal-organic frameworks (MOFs) as heterogeneous catalysts. acs.org These materials can provide a well-defined chiral environment for reactions, leading to high enantioselectivity. The development of MOF-based catalysts for the asymmetric transformation of 6-bromo-3,4-dihydronaphthalen-1(2H)-one is a promising avenue for future research.

Table 1: Overview of Catalytic and Enantioselective Strategies

| Catalytic Strategy | Description | Potential Application to 6-bromo-3,4-dihydronaphthalen-1(2H)-one |

| Asymmetric Hydrogenation | Reduction of the ketone functionality to a chiral alcohol using a chiral catalyst. | Synthesis of enantioenriched 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol. |

| Enantioselective Alkylation | Introduction of an alkyl group at the α-position to the ketone in a stereocontrolled manner. | Creation of a chiral quaternary center adjacent to the carbonyl group. |

| Organocatalytic Aldol Reaction | Reaction with an aldehyde catalyzed by a chiral organic molecule to form a chiral β-hydroxy ketone. | Synthesis of functionalized chiral derivatives with multiple stereocenters. |

| Transition-Metal Catalysis | Cross-coupling reactions at the bromine-substituted position using chiral ligands. | Formation of chiral biaryl compounds or other complex structures. |

Exploration of Novel Reaction Pathways and Mechanistic Insights

Beyond established transformations, researchers are actively exploring novel reaction pathways involving 6-bromo-3,4-dihydronaphthalen-1(2H)-one to expand its synthetic utility. The presence of both a ketone and an aryl bromide functionality allows for a diverse range of chemical manipulations. nih.gov

For example, the bromine atom can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. libretexts.orgwikipedia.org Mechanistic studies of these reactions are crucial for optimizing reaction conditions and expanding their scope. colab.wsnih.govubc.ca Understanding the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, allows for the rational design of more efficient catalyst systems. libretexts.org

Furthermore, the ketone group can undergo a variety of reactions, including nucleophilic additions, reductions, and condensations. The interplay between the reactivity of the ketone and the aryl bromide opens up possibilities for tandem or cascade reactions, where multiple transformations occur in a single synthetic operation. Investigating the mechanisms of such complex reactions is essential for their development and application in the synthesis of complex molecules. semanticscholar.org

Recent studies have delved into the mechanistic nuances of nucleophilic aromatic substitution (SNAr) reactions, which are relevant to the functionalization of the aromatic ring of 6-bromo-3,4-dihydronaphthalen-1(2H)-one. rsc.orgresearchgate.netnih.gov Detailed kinetic and computational studies can provide valuable insights into the reaction pathways and intermediates involved, paving the way for the development of more efficient and selective substitution reactions. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methodologies with modern technologies such as flow chemistry and automated synthesis is revolutionizing the way chemical synthesis is performed. nih.gov These approaches offer numerous advantages over traditional batch processes, including improved safety, enhanced reaction control, and the ability to perform high-throughput experimentation. mt.comresearchgate.net

Flow chemistry, where reactions are carried out in a continuously flowing stream, is particularly well-suited for the synthesis and derivatization of 6-bromo-3,4-dihydronaphthalen-1(2H)-one. mdpi.com The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. mt.com Furthermore, flow chemistry enables the safe handling of hazardous reagents and intermediates, making it an attractive technology for industrial applications. The synthesis of marine-derived drugs has showcased the power of continuous flow methodologies. nih.gov

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can be used to rapidly synthesize and screen libraries of 6-bromo-3,4-dihydronaphthalen-1(2H)-one derivatives. chemrxiv.org This high-throughput approach can accelerate the discovery of new compounds with desired biological or material properties. The combination of flow chemistry and automated synthesis has the potential to significantly streamline the drug discovery and development process.

Table 2: Advantages of Integrating Modern Synthesis Platforms

| Technology | Key Advantages | Relevance to 6-bromo-3,4-dihydronaphthalen-1(2H)-one Chemistry |

| Flow Chemistry | Enhanced heat and mass transfer, precise control of reaction parameters, improved safety, scalability. | Efficient and safe synthesis of the core structure and its derivatives, particularly for exothermic or hazardous reactions. |

| Automated Synthesis | High-throughput experimentation, rapid library synthesis, automated optimization of reaction conditions. | Accelerated discovery of new derivatives with tailored properties through the rapid synthesis and screening of compound libraries. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often leading to higher yields and purities. | Can be used to accelerate reactions such as cross-coupling and nucleophilic substitutions. |

Advanced Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of 6-bromo-3,4-dihydronaphthalen-1(2H)-one, advanced computational methods can be used to design novel derivatives with tailored reactivity and properties.

By employing techniques such as density functional theory (DFT) and molecular docking, researchers can predict the electronic properties, reactivity, and biological activity of virtual compounds before they are synthesized in the laboratory. This in silico approach can significantly reduce the time and cost associated with the discovery of new molecules.

For example, computational studies can be used to:

Predict the regioselectivity and stereoselectivity of reactions involving 6-bromo-3,4-dihydronaphthalen-1(2H)-one.

Design novel catalysts for the asymmetric synthesis of its chiral derivatives.

Identify derivatives with improved binding affinity to a specific biological target.

Predict the photophysical properties of fluorescent derivatives for applications in materials science.

The integration of computational design with experimental synthesis creates a powerful workflow for the development of new and improved derivatives of 6-bromo-3,4-dihydronaphthalen-1(2H)-one.

Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize the environmental impact of chemical processes. mdpi.com For the synthesis and derivatization of 6-bromo-3,4-dihydronaphthalen-1(2H)-one, the development of sustainable and eco-friendly methodologies is a key research priority.

This includes the use of:

Greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalytic methods: Utilizing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste generation.

Atom-economical reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Renewable feedstocks: Exploring the use of starting materials derived from renewable resources.

One example of a greener approach is the development of clean-chemistry synthesis of tetralones that avoids the use of harsh reagents like thionyl chloride and aluminum trichloride. nih.gov By embracing the principles of green chemistry, the synthesis of 6-bromo-3,4-dihydronaphthalen-1(2H)-one and its derivatives can be made more sustainable and environmentally friendly.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-3,4-dihydronaphthalen-1(2H)-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation , where 3,4-dihydronaphthalen-1(2H)-one derivatives react with substituted benzaldehydes under basic conditions. For example, 7-bromo derivatives are prepared by reacting brominated tetralones with aldehydes (e.g., 3,5-dimethoxybenzaldehyde) in methanol under reflux . Optimization includes adjusting stoichiometry (e.g., 1:1.5 molar ratio of tetralone to aldehyde), solvent selection (methanol or ethanol), and temperature control (60–80°C). Purification is achieved via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm regiochemistry and purity (e.g., aromatic protons at δ 7.2–8.0 ppm, methylene groups at δ 2.5–3.5 ppm).

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks. For example, monoclinic space group P2₁/n is used, with SHELXL software refining structures. Weak C–H···π and hydrogen-bonding interactions stabilize crystal packing .

- Mass spectrometry : Validate molecular weight (225.08 g/mol) and fragmentation patterns .

Q. How do physicochemical properties (e.g., solubility, log P) influence experimental design?

- Methodological Answer :

- Solubility : Varies by solvent (e.g., 0.11 mg/mL in water via ESOL, 0.427 mg/mL via Ali method). Use polar aprotic solvents (DMSO) for biological assays .

- Lipophilicity : Consensus log P = 2.86 (XLOGP3: 2.71; WLOGP: 2.97) suggests moderate membrane permeability. Adjust formulations (e.g., cyclodextrin complexes) for in vivo studies .

- Table 1 : Key Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Solubility (water) | 0.11 mg/mL | ESOL |

| log P | 2.86 (consensus) | Multiple |

| TPSA | 17.07 Ų | Computed |

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Methodological Answer : Structural analysis identifies bioactive conformers. For example, the chair conformation of the cyclohexanone ring and dihedral angles (51.7°) between aromatic rings influence protein binding. Bromine’s role in enhancing metabolic stability (via steric shielding) is confirmed via X-ray-derived bond lengths (C–Br = 1.93 Å) . Contradictions in anticancer vs. anti-inflammatory activity may arise from assay-specific conditions (e.g., cell permeability differences due to log Kp = -5.75 cm/s) .

Q. What strategies address low yields in halogenated tetralone synthesis?

- Methodological Answer :

- Catalyst screening : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution at the 6-position.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity.

- Byproduct analysis : Monitor intermediates via LC-MS to identify hydrolysis or dimerization side reactions .

Q. How do CYP inhibition profiles impact drug design?

- Methodological Answer : The compound inhibits CYP1A2 (IC₅₀ < 10 µM) but not CYP2C9/19/3A4, suggesting potential drug-drug interactions. Mitigate risks via:

- Metabolic stability assays : Use human liver microsomes to measure clearance rates.

- Structural analogs : Replace bromine with fluorine (lower steric demand) to reduce CYP1A2 affinity .

Q. What computational methods predict binding modes in neurodegenerative targets?

- Methodological Answer :

- Molecular docking : Simulate interactions with adenosine receptors (e.g., AutoDock Vina). The 7-bromo group forms hydrophobic contacts with receptor pockets.

- QSAR models : Correlate log P and TPSA with BBB permeability (reported as "BBB permeant: Yes") to prioritize analogs .

Data Contradiction Analysis

Q. How to reconcile discrepancies in solubility measurements across studies?

- Methodological Answer : Divergent solubility values (e.g., ESOL vs. SILICOS-IT) arise from method-specific parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。